molecular formula C20H19NO5 B3002052 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid CAS No. 2247107-68-0

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid

Cat. No.: B3002052
CAS No.: 2247107-68-0
M. Wt: 353.374
InChI Key: AKIAOSUJLWPIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-25-20(18(22)23)11-21(12-20)19(24)26-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIAOSUJLWPIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-68-0
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxyazetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid, commonly referred to as Fmoc-methoxyazetidine, is a derivative of azetidine that incorporates the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection. This article explores its biological activity, focusing on its applications in medicinal chemistry and enzyme interactions.

  • Molecular Formula : C₁₉H₁₇NO₄
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 374791-02-3

The biological activity of Fmoc-methoxyazetidine is largely attributed to its role as a protecting group in peptide synthesis. The Fmoc group provides stability during the synthesis process and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids. This mechanism is crucial for the formation of peptides and proteins, which are essential for various biological functions.

Peptide Synthesis

Fmoc-methoxyazetidine is extensively used in solid-phase peptide synthesis (SPPS). Its unique structure allows for the formation of cyclic peptides, which can exhibit enhanced biological activity compared to linear peptides. The compound's ability to stabilize reactive intermediates during synthesis makes it a valuable tool in drug development.

Medicinal Chemistry

Research indicates that derivatives of Fmoc-protected compounds exhibit potential as anticancer agents. For instance, studies have shown that modifications to the fluorenyl group can enhance apoptotic activity in cancer cell lines, indicating a promising avenue for therapeutic development .

Case Studies and Research Findings

StudyFindingsRelevance
Babu et al. (2000)Investigated the stability and application of Fmoc amino acids in peptide synthesisDemonstrated the effectiveness of Fmoc groups in maintaining amino acid integrity during synthesis
High-throughput screening assaysIdentified N-aryl-9-oxo-9H-fluorene derivatives as apoptosis inducersSuggested that structural modifications can lead to enhanced biological activity against cancer cells
Synthesis of cyclic peptidesUtilized Fmoc-methoxyazetidine for creating cyclic structuresHighlighted its role in improving peptide efficacy and stability

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Fmoc-ProlineAmino AcidCommonly used in peptide synthesis; provides structural diversity
Fmoc-AlanineAmino AcidSimpler structure; widely used but less reactive than azetidine derivatives

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidine-3-carboxylic acid
  • Molecular Formula: C₂₀H₁₉NO₅
  • Molecular Weight : 353.38 g/mol .
  • Key Features :
    • Contains a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, widely used in peptide synthesis for amine protection.
    • Features a 3-methoxyazetidine ring, a four-membered heterocycle with a methoxy substituent and a carboxylic acid group at the 3-position.
  • Applications: Primarily employed in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies.

Comparison with Structurally Similar Compounds

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic acid

  • Molecular Formula: C₁₉H₁₇NO₄
  • Molecular Weight : 335.34 g/mol .
  • Structural Differences :
    • Lacks the 3-methoxy substituent on the azetidine ring.
    • Contains only a carboxylic acid group at the 3-position.
  • Lower molecular weight may enhance solubility in polar solvents.
  • Safety : Similar GHS classifications (e.g., skin/eye irritation) but lacks specific data on methoxy-related toxicity .

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid

  • Molecular Formula: C₁₉H₁₇NO₅
  • Molecular Weight : 339.34 g/mol .
  • Structural Differences :
    • Replaces the 3-methoxy group with a 3-hydroxy group .
  • Hydrogen-bonding capability may influence peptide secondary structure.

2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid

  • Molecular Formula: C₂₁H₂₁NO₅
  • Molecular Weight : 367.40 g/mol .
  • Structural Differences :
    • Contains a 3-methylazetidine core with an acetic acid side chain.
  • Acetic acid moiety introduces additional acidity and solubility variability.

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid

  • Molecular Formula: C₂₂H₂₅NO₆
  • Molecular Weight : 399.44 g/mol .
  • Structural Differences :
    • Features a trioxa-azatridecan backbone instead of an azetidine ring.
    • Includes an ester-linked carboxylic acid .
  • Functional Implications :
    • Extended backbone may enhance solubility in organic solvents but reduce compatibility with SPPS protocols.
    • The ester group could introduce hydrolytic instability under basic conditions.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications Safety Profile (GHS)
This compound C₂₀H₁₉NO₅ 353.38 3-methoxy, carboxylic acid Balanced steric hindrance and solubility Acute toxicity, skin/eye irritation
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic acid C₁₉H₁₇NO₄ 335.34 Carboxylic acid High reactivity, low steric hindrance Skin/eye irritation
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid C₁₉H₁₇NO₅ 339.34 3-hydroxy, carboxylic acid Enhanced polarity, hydrogen bonding Not specified
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid C₂₁H₂₁NO₅ 367.40 3-methyl, acetic acid Increased steric bulk, solubility variability Acute oral toxicity, respiratory irritation
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid C₂₂H₂₅NO₆ 399.44 Trioxa-azatridecan backbone Extended solubility, hydrolytic instability Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.